molecular formula C10H9ClFN B14891336 4-(3-Chloro-4-fluorophenyl)but-3-yn-2-amine

4-(3-Chloro-4-fluorophenyl)but-3-yn-2-amine

Cat. No.: B14891336
M. Wt: 197.63 g/mol
InChI Key: KAOWJYCOLVFJCD-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-fluorophenyl)but-3-yn-2-amine is an organic compound that features a butynylamine backbone substituted with a 3-chloro-4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-fluorophenyl)but-3-yn-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluoroaniline and propargyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-fluorophenyl)but-3-yn-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of 4-(3-chloro-4-fluorophenyl)but-3-yn-2-one.

    Reduction: Formation of 4-(3-chloro-4-fluorophenyl)butane-2-amine.

    Substitution: Formation of N-alkylated derivatives.

Scientific Research Applications

4-(3-Chloro-4-fluorophenyl)but-3-yn-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of small molecules with biological targets.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluorophenyl)but-3-yn-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Chloro-4-fluorophenyl)but-3-yn-2-amine: shares similarities with compounds like 4-(3-chloro-4-fluorophenyl)but-3-yn-2-ol and 4-(3-chloro-4-fluorophenyl)but-3-yn-2-one.

    Gefitinib: A well-known compound with a similar 3-chloro-4-fluorophenyl group, used as an epidermal growth factor receptor inhibitor.

Uniqueness

    This compound: is unique due to its specific substitution pattern and the presence of both an alkyne and an amine group, which allows for diverse chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C10H9ClFN

Molecular Weight

197.63 g/mol

IUPAC Name

4-(3-chloro-4-fluorophenyl)but-3-yn-2-amine

InChI

InChI=1S/C10H9ClFN/c1-7(13)2-3-8-4-5-10(12)9(11)6-8/h4-7H,13H2,1H3

InChI Key

KAOWJYCOLVFJCD-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC1=CC(=C(C=C1)F)Cl)N

Origin of Product

United States

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